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Cat. No.: B1304210 Get Quote

An In-depth Technical Guide to 4'-Fluoro-
isobutyrophenone
Abstract
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of 4'-fluoro-isobutyrophenone (CAS No. 26393-91-9), a fluorinated aromatic

ketone of interest to researchers and professionals in drug development and organic synthesis.

The document details its chemical identity, physicochemical properties, a probable synthetic

route via Friedel-Crafts acylation, and an analysis of its expected reactivity. While experimental

spectroscopic data is not widely available, this guide offers a detailed, predictive analysis of its

1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics based on

established principles and data from analogous compounds. This synthesis of known data and

predictive analysis aims to provide a robust foundational resource for scientists working with or

considering the use of this compound.

Chemical Identity and Physicochemical Properties
4'-Fluoro-isobutyrophenone, systematically named 1-(4-fluorophenyl)-2-methylpropan-1-
one, is an aromatic ketone distinguished by a fluorinated phenyl ring and an isopropyl ketone

moiety.[1][2][3] The presence of the fluorine atom can significantly influence the molecule's
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electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in

medicinal chemistry and materials science.[4]

Structural Information
IUPAC Name: 1-(4-fluorophenyl)-2-methylpropan-1-one[1][2][3]

Synonyms: 4'-Fluoroisobutyrophenone, 4'-Fluoro-2-methylpropiophenone[2]

CAS Number: 26393-91-9[1][2][3][5]

Molecular Formula: C10H11FO[1][2][3]

Molecular Weight: 166.19 g/mol [1][2][3]

Canonical SMILES: CC(C)C(=O)C1=CC=C(C=C1)F[3]

InChI Key: MHUVRVXSYXJUPK-UHFFFAOYSA-N[3]

Physical and Chemical Properties
The following table summarizes the reported physical and chemical properties of 4'-fluoro-

isobutyrophenone. It is important to note that some of these values are predicted, as indicated.

Property Value Source(s)

Appearance Colorless to light yellow liquid [2]

Boiling Point 95-97 °C at 7 mmHg [2]

Density 1.048 ± 0.06 g/cm³ (Predicted) [2]

Refractive Index ~1.4980 [2]

Storage Temperature
Room temperature, sealed in a

dry environment
[1][2]

Synthesis and Mechanistic Considerations
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A primary and logical synthetic route to 4'-fluoro-isobutyrophenone is the Friedel-Crafts

acylation of fluorobenzene with isobutyryl chloride.[6][7][8] This electrophilic aromatic

substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon

bonds with aromatic rings.

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl3), is critical. The

catalyst's role is to activate the acylating agent (isobutyryl chloride) by forming a highly

electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring.[6][8]

The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic

substitution. Due to steric hindrance from the bulky isopropyl group of the acylium ion, the para-

substituted product, 4'-fluoro-isobutyrophenone, is expected to be the major product.[9]

Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative procedure for the synthesis of 4'-fluoro-

isobutyrophenone.

Reaction Setup: To a dried, three-necked flask equipped with a magnetic stirrer, a reflux

condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride

(AlCl3) and a suitable inert solvent (e.g., dichloromethane or excess fluorobenzene).

Reagent Addition: Cool the suspension in an ice bath. Slowly add isobutyryl chloride to the

stirred suspension.

Aromatic Substrate Addition: Subsequently, add fluorobenzene dropwise via the dropping

funnel, maintaining the low temperature.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Workup: Carefully quench the reaction by pouring the mixture over crushed ice and an

aqueous solution of hydrochloric acid to decompose the aluminum chloride complex.

Extraction and Purification: Separate the organic layer. Wash the organic layer successively

with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over
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anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced

pressure. The crude product can then be purified by vacuum distillation.[10]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4'-fluoro-isobutyrophenone.
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Chemical Reactivity
The reactivity of 4'-fluoro-isobutyrophenone is governed by its three main structural

components: the ketone carbonyl group, the isopropyl group, and the fluorinated aromatic ring.

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can

undergo reactions such as reduction to a secondary alcohol using reagents like sodium

borohydride, or reductive amination. It can also serve as a handle for forming derivatives like

oximes and hydrazones.

α-Proton: The proton on the carbon adjacent to the carbonyl group (the methine proton of the

isopropyl group) is acidic and can be removed by a strong base to form an enolate. This

enolate can then participate in various reactions, such as alkylation or aldol condensation.

Fluorinated Aromatic Ring: The fluorine atom is a strong electron-withdrawing group, which

deactivates the aromatic ring towards further electrophilic substitution. However, it also

makes the ring susceptible to nucleophilic aromatic substitution, particularly at the para-

position, under forcing conditions.

Predicted Spectroscopic Characteristics
While experimental spectra for 4'-fluoro-isobutyrophenone are not readily available in public

databases, its spectral characteristics can be reliably predicted based on the analysis of

structurally similar compounds such as isobutyrophenone, 4'-fluoroacetophenone, and 4'-

fluorobutyrophenone.[11][12][13]

Predicted 1H NMR Spectrum
Aromatic Protons: The aromatic region will display two signals corresponding to the AA'BB'

spin system typical of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl

group (H-2' and H-6') will appear as a doublet of doublets or a triplet around 7.9-8.1 ppm,

deshielded by the electron-withdrawing carbonyl group. The protons ortho to the fluorine

atom (H-3' and H-5') will appear as a triplet around 7.1-7.3 ppm. Both signals will show

coupling to each other and coupling to the fluorine atom.

Isopropyl Protons: The methine proton (-CH-) will appear as a septet around 3.0-3.5 ppm,

deshielded by the adjacent carbonyl group. The six equivalent methyl protons (-CH3) will
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appear as a doublet around 1.1-1.2 ppm.

Predicted 13C NMR Spectrum
Carbonyl Carbon: A signal for the ketone carbonyl carbon will be observed in the downfield

region, typically around 195-205 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached

to the fluorine (C-4') will show a large one-bond C-F coupling constant and appear around

165 ppm. The carbon attached to the carbonyl group (C-1') will be observed around 133

ppm. The carbons ortho to the carbonyl (C-2' and C-6') will appear around 130 ppm, and the

carbons ortho to the fluorine (C-3' and C-5') will appear around 115 ppm, showing coupling

to the fluorine atom.

Isopropyl Carbons: The methine carbon (-CH-) will have a signal around 35-40 ppm, and the

methyl carbons (-CH3) will show a signal around 18-20 ppm.

Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by a strong, sharp absorption band for the C=O stretch of

the aromatic ketone, expected in the range of 1680-1700 cm-1. Other characteristic bands will

include:

C-H stretching: Aromatic C-H stretching vibrations just above 3000 cm-1 and aliphatic C-H

stretching vibrations just below 3000 cm-1.

C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm-1 region.

C-F stretching: A strong absorption band for the C-F stretch is expected in the range of 1200-

1250 cm-1.

Predicted Mass Spectrum (Electron Ionization)
In an electron ionization mass spectrum, the molecular ion peak (M+) would be observed at

m/z = 166. Key fragmentation patterns would likely include:

Loss of the isopropyl group: A prominent peak at m/z = 123 corresponding to the [M -

C3H7]+ fragment (the 4-fluorobenzoyl cation). This is often the base peak in such
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compounds.

Fragment from the fluorophenyl group: A peak at m/z = 95 corresponding to the [C6H4F]+

fragment.

Logical Flow for Spectral Interpretation

Spectral Data Interpretation Logic
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Caption: Logical workflow for deducing the structure from key spectral data.

Safety and Handling
4'-Fluoro-isobutyrophenone is classified as an irritant.[2] The following hazard statements

apply:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.
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Standard laboratory safety precautions should be employed when handling this compound.

This includes the use of personal protective equipment (PPE) such as safety goggles, gloves,

and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Conclusion
4'-Fluoro-isobutyrophenone is a valuable building block in organic synthesis, with potential

applications in various fields of research and development. This guide has consolidated the

available information on its physical and chemical properties, outlined a reliable synthetic

methodology, and provided a detailed predictive analysis of its spectroscopic characteristics.

By combining established data with scientifically grounded predictions, this document serves

as a crucial resource for researchers, enabling them to better understand, synthesize, and

utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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